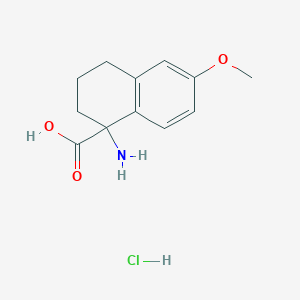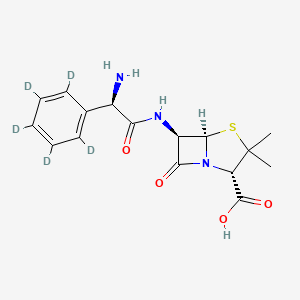
Ampicilline-d5
Vue d'ensemble
Description
L'ampicilline-d5 est une forme deutérée de l'ampicilline, un antibiotique bêta-lactame à large spectre. Le marquage au deutérium dans l'this compound la rend particulièrement utile comme étalon interne en spectrométrie de masse pour la quantification de l'ampicilline. Ce composé conserve les propriétés antibactériennes de l'ampicilline, le rendant efficace contre une variété de bactéries Gram-positives et Gram-négatives .
Applications De Recherche Scientifique
L'ampicilline-d5 est largement utilisée en recherche scientifique en raison de son marquage au deutérium, qui présente plusieurs avantages :
Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification précise de l'ampicilline.
Biologie : Employé dans des études impliquant la résistance bactérienne et l'efficacité des antibiotiques.
Médecine : Utilisé dans des études pharmacocinétiques pour suivre la distribution et le métabolisme de l'ampicilline dans le corps.
Industrie : Appliqué dans les processus de contrôle qualité pour garantir la cohérence et la pureté des produits d'ampicilline
5. Mécanisme d'action
L'this compound exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Elle se lie à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l'intérieur de la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes. Cela entraîne un affaiblissement des parois cellulaires et une lyse éventuelle des bactéries. Le marquage au deutérium ne modifie pas le mécanisme d'action de l'ampicilline .
Composés similaires :
Ampicilline : La forme non deutérée de l'this compound, largement utilisée comme antibiotique.
Amoxicilline : Un autre antibiotique bêta-lactame ayant une structure et un mécanisme d'action similaires.
Pénicilline G : Une pénicilline naturelle avec un spectre d'activité plus étroit que l'ampicilline
Unicité de l'this compound : L'unicité principale de l'this compound réside dans son marquage au deutérium, qui améliore son utilité comme étalon interne dans les techniques analytiques. Ce marquage permet une quantification et une analyse plus précises de l'ampicilline dans divers échantillons, la rendant précieuse dans les applications de recherche et industrielles .
Mécanisme D'action
Target of Action
Ampicillin-d5, like its parent compound ampicillin, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Ampicillin-d5 exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It binds to the penicillin-binding proteins, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This binding prevents the cross-linking of peptidoglycan chains, essential components of the cell wall, resulting in weakened cell walls and eventual lysis of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Ampicillin-d5 is the synthesis of the bacterial cell wall . By inhibiting the penicillin-binding proteins, Ampicillin-d5 disrupts the formation of peptidoglycan cross-links, an essential component of the bacterial cell wall . This disruption weakens the cell wall, leading to bacterial cell lysis and death .
Pharmacokinetics
Ampicillin-d5, similar to ampicillin, diffuses readily into most body tissues and fluids . Penetration into the cerebrospinal fluid and brain occurs only when the meninges are inflamed . Ampicillin-d5 is excreted largely unchanged in the urine, and its excretion can be delayed by concurrent administration of probenecid .
Result of Action
The primary result of the action of Ampicillin-d5 is the lysis and death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, Ampicillin-d5 causes the bacterial cells to become weak and eventually lyse . This leads to the effective treatment of various bacterial infections.
Action Environment
The action of Ampicillin-d5 can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the penetration of Ampicillin-d5 into the cerebrospinal fluid and brain . Additionally, the concurrent administration of certain drugs, such as probenecid, can affect the excretion and thus the bioavailability of Ampicillin-d5 .
Analyse Biochimique
Biochemical Properties
Ampicillin-d5 plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By binding to these PBPs, ampicillin-d5 inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis .
Cellular Effects
Ampicillin-d5 affects various types of cells, primarily targeting bacterial cells. It disrupts cell wall synthesis, leading to cell lysis and death in susceptible bacteria. This compound can influence cell signaling pathways by inhibiting the synthesis of peptidoglycan, which is crucial for maintaining cell shape and integrity. Additionally, ampicillin-d5 can affect gene expression related to cell wall synthesis and repair mechanisms .
Molecular Mechanism
The molecular mechanism of action of ampicillin-d5 involves the inhibition of PBPs, which are enzymes involved in the final stages of peptidoglycan synthesis. By binding to these enzymes, ampicillin-d5 prevents the cross-linking of peptidoglycan chains, weakening the bacterial cell wall and leading to cell lysis. This binding interaction is highly specific, allowing ampicillin-d5 to effectively target and inhibit bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ampicillin-d5 can change over time. The stability of ampicillin-d5 is generally high, with a shelf life of several years when stored properly. Degradation can occur under certain conditions, such as exposure to high temperatures or extreme pH levels. Long-term effects on cellular function include sustained inhibition of cell wall synthesis and potential development of resistance in bacterial populations .
Dosage Effects in Animal Models
The effects of ampicillin-d5 vary with different dosages in animal models. At therapeutic doses, ampicillin-d5 effectively inhibits bacterial growth and reduces infection symptoms. At higher doses, toxic effects can occur, including nephrotoxicity and alterations in normal gut flora. Threshold effects are observed, where a minimum effective dose is required to achieve antibacterial activity without causing adverse effects .
Metabolic Pathways
Ampicillin-d5 is involved in metabolic pathways related to its degradation and excretion. It is primarily metabolized in the liver and excreted via the kidneys. Enzymes such as beta-lactamases can hydrolyze ampicillin-d5, rendering it inactive. The presence of these enzymes can affect the metabolic flux and levels of active ampicillin-d5 in the body .
Transport and Distribution
Within cells and tissues, ampicillin-d5 is transported and distributed through various mechanisms. It can diffuse across cell membranes and is actively transported by specific transporters. Binding proteins in the blood can also influence its distribution and localization. The compound tends to accumulate in areas of infection, where it exerts its antibacterial effects .
Subcellular Localization
Ampicillin-d5 is primarily localized in the bacterial cell wall, where it exerts its inhibitory effects on PBPs. Targeting signals and post-translational modifications direct ampicillin-d5 to specific compartments within bacterial cells. This localization is crucial for its activity, as it ensures that the compound reaches its target enzymes and effectively inhibits cell wall synthesis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'ampicilline-d5 implique l'incorporation d'atomes de deutérium dans la molécule d'ampicilline. Cela peut être réalisé par diverses méthodes, notamment l'utilisation de réactifs deutérés dans le processus de synthèse. Une approche courante est l'hydrogénation catalytique de l'ampicilline en présence de gaz deutérium, qui remplace les atomes d'hydrogène par du deutérium .
Méthodes de production industrielle : La production industrielle d'this compound implique généralement une synthèse à grande échelle utilisant des réactifs et des catalyseurs deutérés. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final. La production est réalisée dans des conditions contrôlées pour maintenir l'intégrité du marquage au deutérium .
Analyse Des Réactions Chimiques
Types de réactions : L'ampicilline-d5 subit des réactions chimiques similaires à celles de l'ampicilline, notamment :
Oxydation : L'this compound peut être oxydée pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir l'this compound en ses formes réduites.
Substitution : Des réactions de substitution peuvent se produire aux groupes amine ou carboxyle de l'this compound.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les chlorures d'acyle ou les anhydrides.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfure d'ampicilline, tandis que la réduction peut produire de l'alcool d'ampicilline .
Comparaison Avec Des Composés Similaires
Ampicillin: The non-deuterated form of ampicillin-d5, widely used as an antibiotic.
Amoxicillin: Another beta-lactam antibiotic with a similar structure and mechanism of action.
Penicillin G: A naturally occurring penicillin with a narrower spectrum of activity compared to ampicillin
Uniqueness of Ampicillin-d5: The primary uniqueness of ampicillin-d5 lies in its deuterium labeling, which enhances its utility as an internal standard in analytical techniques. This labeling allows for more accurate quantification and analysis of ampicillin in various samples, making it invaluable in research and industrial applications .
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUERGKIZMTKX-IEEUEUFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101326 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426173-65-0 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426173-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)
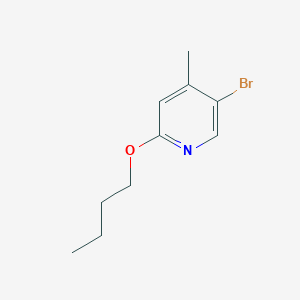
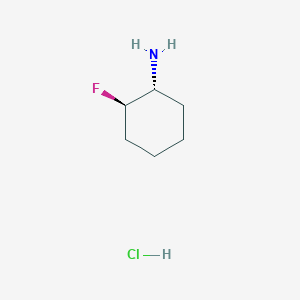
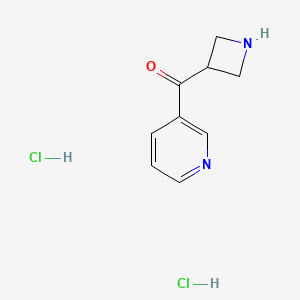
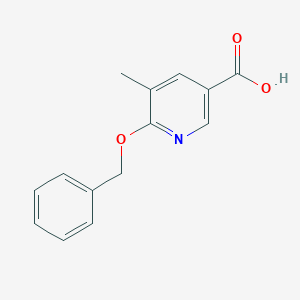
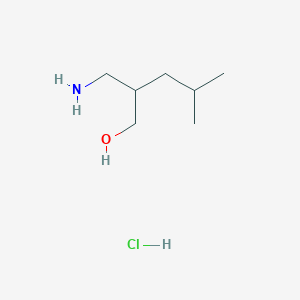
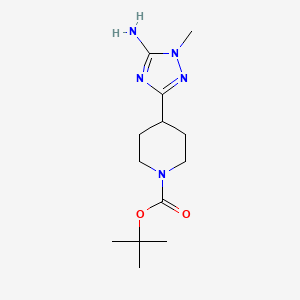
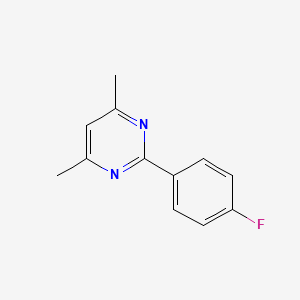
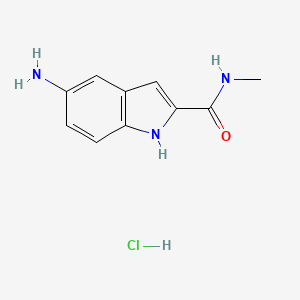
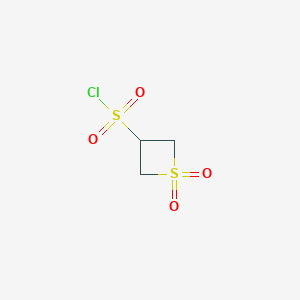
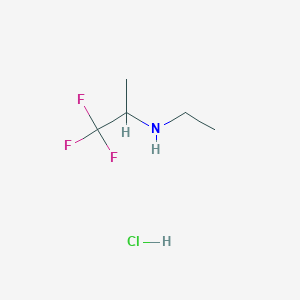
![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)
